

Application Note: Quantification of Total Collagen Using Picrosirius Red Staining

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Compound of Interest

Compound Name: Direct Orange 26

Cat. No.: B1346632

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Collagen is the most abundant protein in mammals, providing essential structural support to the extracellular matrix (ECM) of connective tissues.^[1] Its quantification is crucial for research in fibrosis, tissue engineering, and the evaluation of therapeutics that target ECM remodeling.^[1] ^[2] The Picrosirius Red staining method is a simple, cost-effective, and highly specific colorimetric assay for quantifying total fibrillar collagen content in diverse biological samples, including tissue homogenates, cultured cell layers, and cell culture media.^{[3][4][5]}

Principle of the Assay

This protocol is based on the specific binding of the anionic dye, Sirius Red (Direct Red 80), to the [Gly-X-Y]_n helical structure characteristic of fibrillar collagens (Types I-V).^{[5][6][7]} The assay is performed under acidic conditions, typically using picric acid, which enhances the specificity of the dye for collagen by facilitating the interaction between the sulfonic acid groups of the dye and the basic amino acid residues of the collagen molecules.^{[3][7][8]} Non-collagenous proteins exhibit minimal binding under these conditions.^[7] After staining and washing to remove unbound dye, the collagen-bound dye is eluted using an alkaline solution. The absorbance of the eluted dye is then measured spectrophotometrically, which is directly proportional to the amount of collagen in the sample.^{[4][7]}

Experimental Protocols

Reagent Preparation

- Picrosirius Red Staining Solution:
 - Dissolve 0.5 g of Sirius Red F3BA (Direct Red 80) in 500 mL of a saturated aqueous solution of picric acid (approximately 1.3% w/v in distilled water).[3]
 - Stir until fully dissolved. This solution is stable at room temperature.
- Washing Solution (Acidified Water):
 - Add 5 mL of glacial acetic acid to 1 L of distilled water (0.5% acetic acid).[9] Alternatively, 0.1 M HCl can be used.[4]
- Elution Buffer (0.1 M NaOH):
 - Dissolve 0.4 g of sodium hydroxide (NaOH) pellets in 100 mL of distilled water. Ensure pellets are fully dissolved.[4][7]
- Collagen Standard (1 mg/mL Stock):
 - Prepare a stock solution of Type I collagen (e.g., from rat tail or bovine skin) at a concentration of 1 mg/mL in 0.05 M acetic acid.[5][10] Store at -20°C.[5]

Collagen Standard Curve Preparation

A standard curve is essential for the accurate quantification of collagen in unknown samples.

- Prepare Dilutions: Perform a serial dilution of the 1 mg/mL collagen stock solution using 0.05 M acetic acid to create a range of standards (e.g., 0, 8, 16, 31.5, 63, 125, 250 µg/mL).[5][10]
- Aliquot Standards: Add 100 µL of each standard dilution (in duplicate or triplicate) to separate 1.5 mL microcentrifuge tubes.[5][10]
- Stain Standards: Add 500 µL of Picrosirius Red Staining Solution to each tube.[5][10]
- Incubate: Vortex the tubes and incubate at room temperature for 20-30 minutes.[10][11]

- Pellet the Complex: Centrifuge the tubes at 10,000-12,000 x g for 3-10 minutes to pellet the collagen-dye complex.[\[5\]](#)[\[7\]](#)
- Wash: Carefully aspirate and discard the supernatant without disturbing the pellet.[\[5\]](#) Add 500 μ L of the Washing Solution, vortex to resuspend the pellet, and centrifuge again. Repeat this wash step once more.[\[5\]](#)[\[7\]](#)
- Elute: After the final wash, discard the supernatant and add 250 μ L of Elution Buffer to each tube. Vortex thoroughly to ensure the pellet is completely dissolved.[\[5\]](#)[\[10\]](#)
- Measure Absorbance: Transfer 100-200 μ L of the eluate from each tube to a 96-well clear, flat-bottom plate.[\[7\]](#)[\[10\]](#) Read the optical density (OD) at a wavelength between 540-570 nm using a microplate reader.[\[4\]](#)[\[7\]](#)

Sample Preparation and Quantification

This protocol is suitable for tissue homogenates or cell lysates.

- Sample Preparation: Homogenize tissue samples or lyse cultured cells using an appropriate buffer. Solubilization can be achieved using methods like pepsin digestion in 0.05 M acetic acid.[\[10\]](#) Clarify the homogenate by centrifugation to remove insoluble debris.
- Aliquot Samples: Add 100 μ L of your prepared sample to a 1.5 mL microcentrifuge tube. It is recommended to prepare several dilutions of your sample to ensure the reading falls within the linear range of the standard curve.[\[10\]](#)
- Stain, Wash, and Elute: Follow the exact same procedure as described for the Collagen Standard Curve (Steps 3-8 in Section 2).
- Calculate Collagen Content:
 - Average the duplicate/triplicate OD readings for each standard and sample.
 - Subtract the average OD of the blank (0 μ g/mL standard) from all standard and sample readings.
 - Plot the blank-corrected OD values for the standards against their known concentrations (μ g/mL) to generate a standard curve.

- Use the equation of the line from a linear regression analysis of your standard curve to calculate the collagen concentration in your unknown samples.[\[5\]](#)

Data Presentation

Quantitative data should be organized for clarity and easy interpretation.

Table 1: Example Data for Collagen Standard Curve

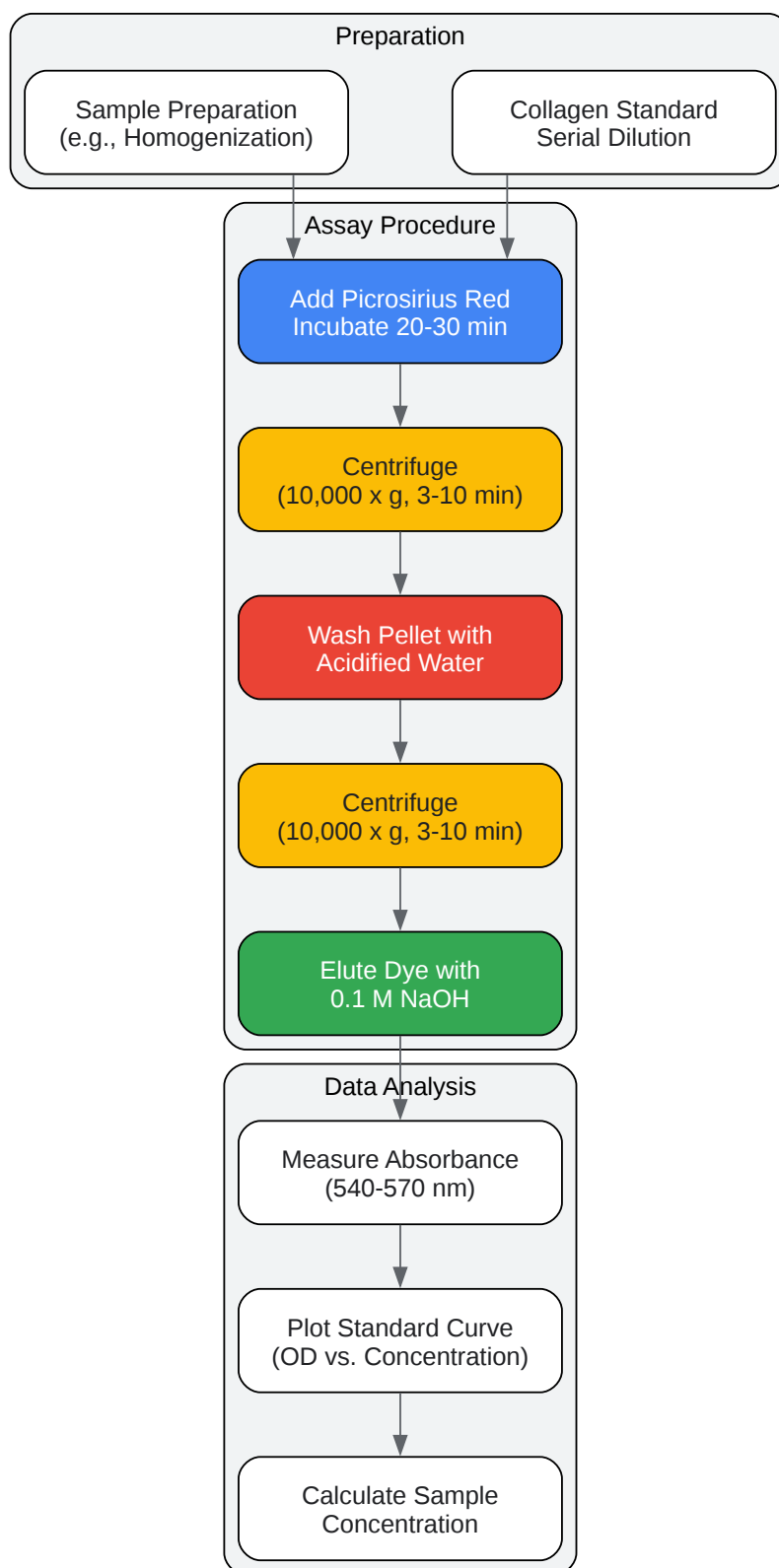
Collagen Conc. (µg/mL)	OD 550nm (Replicate 1)	OD 550nm (Replicate 2)	Average OD	Blank-Corrected OD
0 (Blank)	0.052	0.054	0.053	0.000
8	0.125	0.129	0.127	0.074
16	0.201	0.205	0.203	0.150
31.5	0.355	0.361	0.358	0.305
63	0.680	0.688	0.684	0.631
125	1.250	1.262	1.256	1.203
250	2.110	2.124	2.117	2.064

Table 2: Example Data for Unknown Samples

Sample ID	Dilution Factor	Average OD	Blank-Corrected OD	Calculated Conc. (µg/mL)	Original Conc. (µg/mL)
Control 1	10	0.458	0.405	Calculate from curve	Calculated Conc. x 10
Treated 1	10	0.792	0.739	Calculate from curve	Calculated Conc. x 10
Control 2	20	0.261	0.208	Calculate from curve	Calculated Conc. x 20
Treated 2	20	0.415	0.362	Calculate from curve	Calculated Conc. x 20

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Picrosirius Red collagen quantification assay.



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